molecular formula C17H21OP B14357637 Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane CAS No. 95885-89-5

Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane

Cat. No.: B14357637
CAS No.: 95885-89-5
M. Wt: 272.32 g/mol
InChI Key: PWYIPQPGXJMTRV-UHFFFAOYSA-N
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Description

Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to a butyl group, a 4-methylphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus trichloride derivative with appropriate aryl and alkyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: New phosphine derivatives with different alkyl or aryl groups.

Scientific Research Applications

Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to the phosphorus atom.

    Butylphenylphosphine: Similar structure but lacks the 4-methyl group on the phenyl ring.

    Diphenylphosphine: Contains two phenyl groups and one hydrogen atom attached to the phosphorus atom.

Uniqueness

Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane is unique due to the presence of both butyl and 4-methylphenyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

95885-89-5

Molecular Formula

C17H21OP

Molecular Weight

272.32 g/mol

IUPAC Name

1-[butyl(phenyl)phosphoryl]-4-methylbenzene

InChI

InChI=1S/C17H21OP/c1-3-4-14-19(18,16-8-6-5-7-9-16)17-12-10-15(2)11-13-17/h5-13H,3-4,14H2,1-2H3

InChI Key

PWYIPQPGXJMTRV-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(C1=CC=CC=C1)C2=CC=C(C=C2)C

Origin of Product

United States

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